Cas no 921-08-4 (2-Chloro-3-methylbutyric acid)

2-Chloro-3-methylbutyric acid structure
2-Chloro-3-methylbutyric acid structure
Product Name:2-Chloro-3-methylbutyric acid
CAS No:921-08-4
MF:C5H9ClO2
MW:136.576761007309
CID:861103
PubChem ID:313493
Update Time:2024-10-26

2-Chloro-3-methylbutyric acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloroisovaleric acid
    • 2-chloro-3-methylbutanoic acid
    • 2-Chloro-3-methylbutanoic acid (ACI)
    • Butyric acid, 2-chloro-3-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Chloroisovaleric acid
    • (±)-α-Chloroisopentanoic acid
    • 2-Chloro-3-methylbutyric acid
    • NSC 227889
    • α-Chloroisovaleric acid
    • 2chloro-3-methylbutanoic acid
    • 2-Chloro-3-methylbutanoicacid
    • STR02773
    • DB-056828
    • SCHEMBL50413
    • 921-08-4
    • S-2-chloro-3-methylbutyric acid
    • DTXSID201019537
    • 2-chloro-3-methyl-butyric acid
    • AKOS016903356
    • TQP0737
    • NSC-227889
    • NSC227889
    • CS-0343571
    • SB45310
    • AKOS000278124
    • E82704
    • Z336080700
    • EN300-49240
    • DDTJFSPKEIAZAM-UHFFFAOYSA-N
    • Inchi: 1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
    • InChI Key: DDTJFSPKEIAZAM-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C)Cl)O

Computed Properties

  • Exact Mass: 136.0291072g/mol
  • Monoisotopic Mass: 136.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

2-Chloro-3-methylbutyric acid Pricemore >>

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2-Chloro-3-methylbutyric acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Process for hydrolysis of alpha-substituted alpha-chiral carboxylic acid esters
, France, , ,

Production Method 2

Reaction Conditions
Reference
Paired electrolysis-enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides
Liu, Dong; Liu, Zhao-Ran; Wang, Zhen-Hua; Ma, Cong; Herbert, Simon; et al, Nature Communications, 2022, 13(1),

Production Method 3

Reaction Conditions
Reference
Synthetic methods and reactions. Part 117. α-chlorocarboxylic acids from α-amino acids
Olah, George A.; Shih, Joseph; Prakash, G. K. Surya, Helvetica Chimica Acta, 1983, 66(4), 1028-30

Production Method 4

Reaction Conditions
Reference
α-Chlorination of carboxylic acids mediated by chlorosulfonic acid: ε-benzoylamino-α-chlorocaproic acid
Ogata, Yoshiro; Sugimoto, Toshiyuki; Inaishi, Morio, Organic Syntheses, 1980, 59, 20-6

Production Method 5

Reaction Conditions
Reference
New method for preparing α-chloro(bromo)carboxylic acids
Gendrikov, E. P.; Zhudina, V. I.; Bogatskii, A. V., Dopovidi Akademii Nauk Ukrains'koi RSR, 1978, (1), 33-5

Production Method 6

Reaction Conditions
Reference
α-Chloroisovaleric acid
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hypochlorite
Reference
Haloformic reaction. I. Some new possibilities for using a haloformic reaction
Gendrikov, E. P.; Zhudina, V. I.; Bogatskii, A. V.; Kolyankovskii, A. A.; Stepanova, O. S.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(4), 725-9

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  -5 °C; < 5 °C; 5 h, -5 °C; -5 °C → rt; overnight, rt; 20 h, rt
1.2 Reagents: Sodium carbonate
Reference
A modular synthesis of teraryl-based α-helix mimetics, Part 1: Synthesis of core fragments with two electronically differentiated leaving groups
Peters, Martin; Trobe, Melanie; Tan, Hao; Kleineweischede, Rolf; Breinbauer, Rolf, Chemistry - A European Journal, 2013, 19(7), 2442-2449

Production Method 9

Reaction Conditions
Reference
Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides
DeLano, Travis J.; Dibrell, Sara E.; Lacker, Caitlin R.; Pancoast, Adam R.; Poremba, Kelsey E.; et al, Chemical Science, 2021, 12(22), 7758-7762

Production Method 10

Reaction Conditions
Reference
The α-chlorination of isovaleric acid
Ogata, Yoshiro; Ikejiri, Toshinori, Nippon Kagaku Kaishi, 1975, (9), 1517-19

Production Method 11

Reaction Conditions
Reference
α-Chlorination of aliphatic acids by molecular chlorine
Ogata, Yoshiro; Harada, Taira; Matsuyama, Kazuo; Ikejiri, Toshinori, Journal of Organic Chemistry, 1975, 40(20), 2960-2

Production Method 12

Reaction Conditions
Reference
Stereospecific ring contractions of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones and equilibration studies of 7-alkylbicyclo[3.2.0]hept-2-en-6-ones
Brook, Peter R.; Duke, A. Jonathan; Harrison, John M.; Hunt, Keith, Journal of the Chemical Society, 1974, (8), 927-32

2-Chloro-3-methylbutyric acid Raw materials

2-Chloro-3-methylbutyric acid Preparation Products

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